molecular formula C8H11ClFNO B6192772 [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride CAS No. 2694735-41-4

[4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride

Cat. No.: B6192772
CAS No.: 2694735-41-4
M. Wt: 191.6
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Description

[4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an aminomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluorobenzaldehyde.

    Reduction: The 3-fluorobenzaldehyde is reduced to 3-fluorobenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Aminomethylation: The 3-fluorobenzyl alcohol undergoes aminomethylation using formaldehyde and ammonium chloride in the presence of a catalyst to form [4-(aminomethyl)-3-fluorophenyl]methanol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzyl ketone.

    Reduction: Formation of various substituted amines.

    Substitution: Formation of compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

[4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(aminomethyl)phenyl]methanol hydrochloride: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    [4-(aminomethyl)-3-chlorophenyl]methanol hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior.

    [4-(aminomethyl)-3-bromophenyl]methanol hydrochloride: Contains a bromine atom, leading to different reactivity and applications.

Uniqueness

  • The presence of the fluorine atom in [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications.

Properties

CAS No.

2694735-41-4

Molecular Formula

C8H11ClFNO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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